molecular formula C22H18ClN3 B11690081 1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine

1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine

Cat. No.: B11690081
M. Wt: 359.8 g/mol
InChI Key: VOAJKRKWMWBAAH-UHFFFAOYSA-N
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Description

1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine typically involves the condensation of 1-benzyl-2-methyl-1H-benzimidazole with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C22H18ClN3

Molecular Weight

359.8 g/mol

IUPAC Name

N-(1-benzyl-2-methylbenzimidazol-5-yl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C22H18ClN3/c1-16-25-21-13-20(24-14-17-7-9-19(23)10-8-17)11-12-22(21)26(16)15-18-5-3-2-4-6-18/h2-14H,15H2,1H3

InChI Key

VOAJKRKWMWBAAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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